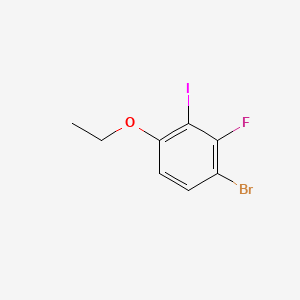

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene

Description

Significance of Highly Substituted Aromatic Systems in Contemporary Organic Chemistry

Highly substituted aromatic systems are fundamental components in a vast array of functional materials and biologically active molecules. Their prevalence in pharmaceutical agents makes the development of synthetic methods for their construction a major focus of modern organic chemistry. researchgate.netrsc.org The precise placement of various substituents on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its function and reactivity.

The ability to create densely functionalized aromatic frameworks is crucial for designing new drugs, agrochemicals, and advanced materials like liquid crystals and polymers. researchgate.netossila.com Chemists continually seek novel and efficient strategies for synthesizing these complex structures, often moving beyond pre-existing benzene (B151609) cores to build the substituted ring from simpler, acyclic precursors. researchgate.net The demand for stereoselective and regioselective methods underscores the importance of controlling the exact three-dimensional arrangement of atoms in these systems. researchgate.netacs.org

Unique Challenges and Research Opportunities Presented by Complex Halogenation Patterns and Ether Linkages

The synthesis of molecules like 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene presents distinct challenges that also open doors for innovative chemical research. These challenges stem from both the dense substitution pattern and the combination of an ether linkage with multiple, different halogens.

Synthetic Challenges:

Regiocontrol: Introducing four different substituents at specific positions on a benzene ring requires precise control over the reaction sequence. Chemists must employ sophisticated strategies, such as directed ortho-metalation or carefully planned electrophilic aromatic substitution reactions, to achieve the desired isomer.

Differential Halogen Reactivity: The presence of bromine, fluorine, and iodine on the same ring offers a platform for selective, sequential reactions. The carbon-iodine bond is typically the most reactive in metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings), followed by the carbon-bromine bond, while the carbon-fluorine bond is the most stable and generally unreactive under these conditions. ossila.com This reactivity difference can be exploited to introduce different molecular fragments at specific sites.

Ether Bond Formation: Synthesizing the aryl ether linkage (arylation) can be challenging. organic-chemistry.org Classic methods like the Williamson ether synthesis or Ullmann condensation often require harsh conditions. Modern palladium- or copper-catalyzed C-O cross-coupling reactions have provided milder alternatives, but these can be sensitive to the steric hindrance and electronic effects of the other ring substituents. organic-chemistry.orgresearchgate.net

Late-Stage Halogenation: Introducing halogens at a late stage in a synthesis is a powerful tool for diversifying complex molecules. However, the reactivity of halogenating agents can be hindered by existing functional groups, requiring specialized reagents and catalysts to achieve the desired outcome. nih.gov

These synthetic hurdles drive research into new catalytic systems and reaction methodologies that offer milder conditions, higher yields, and greater functional group tolerance. researchgate.netnih.gov

Overview of Academic Research Themes Relevant to the Compound

While specific research literature on this compound is not extensively available, the research themes relevant to its structural class are well-established. Based on the known applications of its isomers and other polyhalogenated aromatics, this compound is primarily of interest as a versatile synthetic intermediate. guidechem.comossila.com

The key research applications for such a molecule would likely involve its use as a molecular scaffold in:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a building block for creating complex organic molecules with potential biological activity. For instance, a closely related compound, 1-bromo-2-fluoro-4-iodobenzene, is used to synthesize potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. ossila.com The distinct reactivity of the C-I and C-Br bonds allows for sequential, site-selective cross-coupling reactions to build up the final target molecule.

Materials Science: Polyhalogenated compounds are precursors for liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. ossila.comresearchgate.netnih.gov The substituents on the aromatic ring influence the material's electronic properties, thermal stability, and molecular packing.

Methodology Development: The unique combination of reactive sites makes this compound an excellent substrate for testing and developing new synthetic methodologies, particularly in the field of transition-metal-catalyzed cross-coupling. Researchers could use it to explore the selectivity of new catalysts for C-I versus C-Br bond activation or to develop novel C-F bond functionalization techniques.

The table below summarizes the properties and applications of a structurally similar compound, providing context for the potential utility of this compound.

Interactive Data Table: Profile of a Related Polyhalogenated Intermediate

| Property | 1-Bromo-2-fluoro-4-iodobenzene |

|---|---|

| CAS Number | 136434-77-0 |

| Molecular Formula | C₆H₃BrFI |

| Molecular Weight | 300.90 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 34 - 38 °C |

| Key Synthetic Features | - Three distinct halogen substituents (I, Br, F) with differential reactivity. - Iodide and bromide are active in metal-catalyzed cross-coupling. - Fluoride (B91410) is suitable for nucleophilic aromatic substitution. |

| Primary Applications | - Intermediate for Active Pharmaceutical Ingredients (APIs), e.g., Factor Xa inhibitors. - Building block for liquid crystals and carbazole (B46965) derivatives. |

Data sourced from references ossila.comchemicalbook.comtcichemicals.com

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFIO |

|---|---|

Molecular Weight |

344.95 g/mol |

IUPAC Name |

1-bromo-4-ethoxy-2-fluoro-3-iodobenzene |

InChI |

InChI=1S/C8H7BrFIO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 |

InChI Key |

IOLGSWMXRRIZRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)F)I |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Bromo 4 Ethoxy 2 Fluoro 3 Iodobenzene

Design Principles for Regioselective Synthesis of Multi-Halogenated Benzene (B151609) Derivatives

The regioselective synthesis of multi-halogenated benzenes is a cornerstone for accessing a wide array of functional molecules. nih.gov The order of introduction of halogen atoms is critical and is dictated by the directing effects of the substituents already present on the aromatic ring. fiveable.me

Sequential Halogenation and Functional Group Interconversion Strategies

Sequential halogenation is a fundamental strategy where halogen atoms are introduced one by one, with the regiochemical outcome of each step being controlled by the electronic and steric properties of the existing substituents. rsc.org For instance, the synthesis of a polysubstituted benzene often begins with the introduction of a group that can direct subsequent substitutions. rsc.org

Functional group interconversion (FGI) is another powerful tool in the synthesis of complex aromatic compounds. fiveable.mesolubilityofthings.com This strategy involves the conversion of one functional group into another, which can alter the directing effect and reactivity of the aromatic ring, thereby enabling further selective substitutions. solubilityofthings.com For example, a nitro group, which is a meta-director, can be introduced and later reduced to an amino group, which is an ortho-, para-director. rsc.org This change in directing ability allows for the introduction of substituents at different positions. rsc.org

Key Considerations for Sequential Halogenation and FGI:

| Strategy | Description | Application Example |

| Sequential Halogenation | Stepwise introduction of halogen atoms, guided by the directing effects of existing substituents. rsc.org | Bromination of a substituted benzene, followed by nitration, where the bromo group directs the nitro group to the ortho and para positions. researchgate.net |

| Functional Group Interconversion | Transformation of one functional group into another to alter directing effects and reactivity. fiveable.mesolubilityofthings.com | Reduction of a nitro group to an amine to switch from meta-directing to ortho, para-directing for subsequent halogenation. rsc.org |

Directed Metalation and Aryne Chemistry Approaches in Halogenated Systems

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgsemanticscholar.org This method utilizes a directing metalation group (DMG) that chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high regioselectivity. uwindsor.ca Common DMGs include amides, carbamates, and ethers. semanticscholar.orgnih.gov

Aryne chemistry provides another avenue for the synthesis of polysubstituted benzenes. miami.edu Arynes are highly reactive intermediates that can be generated from polyhalogenated benzenes. miami.edu The regioselectivity of nucleophilic attack on an unsymmetrical aryne is influenced by the electronic properties of the substituents present. researchgate.netcaltech.edu This approach can be particularly useful for the synthesis of 1,2,3,4-tetrasubstituted arenes. nih.gov

Comparison of DoM and Aryne Chemistry:

| Approach | Mechanism | Advantages |

| Directed ortho Metalation (DoM) | Deprotonation at the position ortho to a directing group, followed by electrophilic quench. organic-chemistry.orguwindsor.ca | High regioselectivity, wide range of compatible functional groups. semanticscholar.orgnih.gov |

| Aryne Chemistry | Generation of a highly reactive aryne intermediate, followed by nucleophilic trapping. miami.edu | Access to vicinally disubstituted products, useful for constructing highly substituted rings. researchgate.netnih.gov |

Installation of the Ethoxy Group in Polyhalogenated Aromatic Scaffolds

The introduction of an ethoxy group onto a polyhalogenated benzene ring can be achieved through several methods, with the choice of strategy depending on the specific substitution pattern and reactivity of the substrate.

Nucleophilic Aromatic Substitution (SNAr) for Ether Formation on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a common method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pub In the context of 1-bromo-4-ethoxy-2-fluoro-3-iodobenzene, the presence of multiple halogens, especially the fluorine atom, can activate the ring towards nucleophilic attack by an ethoxide source, such as sodium ethoxide. wuxiapptec.comresearchgate.net The reaction proceeds through a Meisenheimer complex, and the rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a good leaving group in SNAr reactions. researchgate.netyoutube.com

Factors Influencing SNAr Reactions:

| Factor | Influence on Reaction Rate |

| Electron-withdrawing groups | Increase the rate by stabilizing the Meisenheimer intermediate. pressbooks.pub |

| Leaving group ability | F > Cl ≈ Br > I in many SNAr reactions. researchgate.net |

| Nucleophile strength | Stronger nucleophiles generally react faster. |

| Solvent | Polar aprotic solvents are typically used. |

Catalytic Etherification Methods in Complex Systems

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the synthesis of aryl ethers under milder conditions than traditional methods. nih.govnih.gov These reactions, often referred to as Buchwald-Hartwig amination-type reactions for C-O bond formation, can tolerate a wide range of functional groups. nih.govnih.gov For the synthesis of this compound, a palladium catalyst in the presence of a suitable ligand and base could be used to couple an appropriately substituted polyhalogenated benzene with ethanol (B145695) or an ethoxide source. acs.orglookchem.com Copper-catalyzed methods also provide an alternative for the etherification of aryl halides. chemrxiv.org

Common Catalytic Systems for Etherification:

| Metal | Typical Ligands | Advantages |

| Palladium | Biarylphosphines (e.g., BrettPhos) nih.gov | Mild reaction conditions, excellent functional group tolerance. nih.govnih.gov |

| Copper | N,N-diaryldiamines chemrxiv.org | Cost-effective, can be effective for aryl bromides. chemrxiv.org |

Advanced Coupling Strategies in the Synthesis of this compound

The final assembly of a complex molecule like this compound may involve advanced coupling strategies to introduce the final substituents or to construct the aromatic ring itself. Sequential cross-coupling reactions, where different carbon-halogen bonds are selectively functionalized, are particularly powerful. researchgate.net The differential reactivity of aryl halides (I > Br > Cl) towards oxidative addition in palladium-catalyzed reactions allows for the selective functionalization of one position over another. rsc.org For instance, an aryl iodide can be selectively coupled, leaving an aryl bromide intact for a subsequent transformation.

Furthermore, strategies for the synthesis of 1,2,3,4-tetrasubstituted arenes often rely on a combination of the methods described above, such as a sequence of DoM, halogenation, and cross-coupling reactions. nih.gov The development of one-pot procedures and tandem reactions is also a key area of research to improve the efficiency of synthesizing such complex molecules. rsc.org

Convergent Synthesis via Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Convergent synthesis is a highly effective strategy for constructing complex molecules like this compound. This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. For multi-halogenated aromatics, palladium-catalyzed cross-coupling reactions are instrumental, as they enable the selective formation of carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the carbon-halogen bonds is a cornerstone of this strategy. The reactivity typically follows the order C-I > C-Br > C-Cl > C-F. This hierarchy allows for selective coupling at the most reactive site (C-I) while leaving the less reactive C-Br bond intact for subsequent transformations. ossila.com

A plausible convergent approach could involve the synthesis of a di-halogenated precursor, which is then coupled with another fragment. For instance, a key intermediate could be a 1,2-dibromo or 1-bromo-2-iodo derivative of a fluorinated ethoxybenzene. This intermediate could then undergo a highly selective cross-coupling reaction. Common cross-coupling reactions utilized in such syntheses include:

Suzuki-Miyaura Coupling: Reaction of the aryl halide with a boronic acid or ester.

Stille Coupling: Reaction with an organostannane compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

For example, a synthetic route could begin with the preparation of a precursor like 4-bromo-3-fluoroiodobenzene. ossila.com This scaffold already contains three of the necessary halogens in the correct relative positions. Subsequent introduction of the ethoxy group would be a critical step, potentially achieved through a nucleophilic aromatic substitution or a copper-catalyzed etherification, although the latter might be challenging given the steric hindrance and electronic deactivation from the existing halogens.

A more likely convergent strategy would involve coupling two simpler, functionalized benzene rings. However, for a single-ring system like the target compound, a linear synthesis with highly selective, sequential halogenation and functionalization steps is often more practical. The "convergent" aspect in this context refers to the late-stage introduction of a key substituent via a cross-coupling reaction onto a pre-formed, multi-halogenated core.

Optimization of Reaction Conditions for Halogen Selectivity and Overall Yield

Achieving high selectivity and yield in the synthesis of this compound is critically dependent on the optimization of reaction conditions. The primary challenge is to perform reactions at one halogen site without affecting the others, particularly distinguishing between the iodo and bromo groups.

Halogen Selectivity in Cross-Coupling:

The selective functionalization of the C-I bond in the presence of a C-Br bond is well-established and is the most common strategy for molecules containing both. ossila.com This selectivity arises from the lower bond dissociation energy of the C-I bond and its greater reactivity in the oxidative addition step of the palladium catalytic cycle.

Optimization parameters to achieve this selectivity include:

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and, crucially, the ligand, can fine-tune the catalyst's reactivity. Ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphine-based ligands can be used to modulate the electronic and steric properties of the catalytic center, enhancing selectivity.

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvent (e.g., Toluene, Dioxane, DMF) can significantly impact reaction rates and selectivity. The conditions must be mild enough to favor the reaction at the C-I bond exclusively.

Temperature: Lower reaction temperatures generally favor higher selectivity. By providing just enough thermal energy to overcome the activation barrier for C-I bond cleavage while remaining below the threshold for C-Br activation, chemoselectivity can be maximized.

The following table summarizes typical conditions optimized for selective Sonogashira coupling at an iodine site over a bromine site on an aromatic ring, a reaction analogous to what would be required for the selective functionalization of a precursor to the target compound.

| Parameter | Condition for High I/Br Selectivity | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ / CuI | The copper(I) iodide co-catalyst is standard for Sonogashira reactions and helps facilitate the catalytic cycle at lower temperatures. |

| Ligand | Triphenylphosphine (PPh₃) | A common and effective ligand that provides a good balance of stability and reactivity for selective C-I activation. |

| Base | Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N) | Acts as both a base and a solvent, allowing the reaction to proceed under relatively mild conditions. rsc.org |

| Solvent | Anhydrous Diisopropylamine or THF/Toluene | Anhydrous conditions are crucial to prevent side reactions. The choice of solvent can affect catalyst solubility and reactivity. rsc.org |

| Temperature | Room Temperature to 50°C | Lower temperatures significantly favor the oxidative addition to the more reactive C-I bond, leaving the C-Br bond untouched. |

By carefully controlling these parameters, chemists can selectively introduce a functional group at the 3-position (iodine) of a precursor, leaving the bromine at the 1-position available for a subsequent, different coupling reaction under more forcing conditions if needed. This stepwise, selective approach is essential for the successful and high-yield synthesis of complex molecules like this compound.

Reactivity and Mechanistic Investigations of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific research articles or experimental data published focusing on the chemical compound “this compound.” The synthesis, reactivity, and mechanistic studies for this specific polysubstituted aromatic molecule have not been reported.

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables as requested. The information required to populate the specified outline—including analyses of carbon-halogen bond activation, the influence of the ethoxy group, and site-selective functionalization via metal-catalyzed cross-coupling reactions for this exact compound—is absent from the current body of scientific knowledge.

While general principles of organic chemistry can be used to predict the reactivity of such a molecule (e.g., the higher reactivity of the C-I bond compared to the C-Br bond in cross-coupling reactions, and the ortho-para directing effect of the ethoxy group), a scientifically rigorous article must be based on experimental evidence rather than theoretical speculation. Information on related but structurally different compounds, such as 1-bromo-3-fluoro-4-iodobenzene, exists but does not fall within the strict scope of the requested subject. guidechem.comossila.com

Consequently, this article cannot be generated in a manner that is both scientifically accurate and strictly focused on "this compound" as per the user's instructions.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethoxy 2 Fluoro 3 Iodobenzene

Site-Selective Functionalization and Derivatization Reactions

Nucleophilic Substitutions and Aromatic Annulations with Multi-Halogenated Substrates

Polyhalogenated arenes are important substrates in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide ion. The rate of these reactions is highly dependent on the nature of the halogen and the presence of activating groups on the aromatic ring. In the case of 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene, the fluorine atom is the most likely site for nucleophilic attack. Fluorine is the most electronegative halogen, making the carbon atom to which it is attached highly electrophilic and thus susceptible to nucleophilic substitution. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. The presence of other halogens and the ethoxy group will also influence the regioselectivity of the reaction.

Aromatic annulations, which involve the formation of a new ring fused to the aromatic core, can also be envisioned with this substrate. These reactions often proceed through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is key to achieving selectivity in these transformations. The carbon-iodine bond is the weakest and most readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium or copper. This allows for selective functionalization at the iodine-bearing carbon. Following the initial coupling, subsequent reactions could be directed to the bromine-substituted position under more forcing conditions.

Below is a hypothetical data table illustrating the potential outcomes of nucleophilic substitution and a palladium-catalyzed annulation reaction with this compound.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Rationale for Selectivity |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (NaOMe), Methanol (MeOH), heat | 1-Bromo-4-ethoxy-3-iodo-2-methoxybenzene | The highly activating nature of the fluorine atom makes the C-F bond the most susceptible to nucleophilic attack in SNAr reactions. |

| Palladium-Catalyzed Annulation (e.g., Suzuki Coupling followed by intramolecular cyclization) | 1. Arylboronic acid, Pd(PPh3)4, base2. Intramolecular cyclization conditions | A substituted dibenzofuran (B1670420) derivative | The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective initial arylation at the C-I position. |

Hydrodehalogenation and Other Reductive Transformations of Polyhalogenated Arenes

Hydrodehalogenation is a reductive process that involves the replacement of a halogen atom with a hydrogen atom. This transformation is often achieved using a reducing agent, such as a metal hydride or catalytic hydrogenation. The selectivity of hydrodehalogenation in polyhalogenated arenes is governed by the relative strengths of the carbon-halogen bonds. The C-I bond is the weakest, followed by C-Br, C-Cl, and C-F. Consequently, selective removal of the iodine atom from this compound is expected under mild reducing conditions.

Other reductive transformations, such as reductive coupling reactions, can also be selective. For instance, Ullmann-type couplings, which involve the reductive coupling of two aryl halides in the presence of copper, would likely occur at the most reactive C-I bond first.

The following table outlines the predicted outcomes for selective hydrodehalogenation of this compound.

| Reducing Agent/Condition | Predicted Major Product | Rationale for Selectivity |

| Mild reducing agent (e.g., NaBH4, Pd/C catalyst) | 1-Bromo-4-ethoxy-2-fluorobenzene | The C-I bond is the most labile and therefore the most easily cleaved under mild reductive conditions. |

| Stronger reducing agent or prolonged reaction time | A mixture of 1-bromo-4-ethoxy-2-fluorobenzene, 4-ethoxy-2-fluorobenzene, and other reduced products | With increasing reducing power or reaction time, subsequent reduction of the C-Br bond can occur after the initial removal of iodine. |

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical reactions involving polyhalogenated aromatic compounds.

Investigation of Reaction Intermediates and Transition States in Halogenated Systems

For nucleophilic aromatic substitution on this compound, the reaction is expected to proceed through a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion formed by the attack of the nucleophile on the aromatic ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing nature of the halogen atoms helps to stabilize this negatively charged intermediate. Computational studies on similar halogenated systems can provide insights into the structure and stability of the transition states and intermediates involved.

In the case of transition-metal-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. The initial oxidative addition of the C-X bond to the metal center is often the rate-determining step. For this compound, the oxidative addition of the C-I bond to a Pd(0) catalyst would be significantly faster than the oxidative addition of the C-Br bond, forming an arylpalladium(II) iodide intermediate. This difference in reaction rates is the basis for the chemoselectivity of these reactions.

Kinetic and Thermodynamic Studies on Complex Reaction Pathways

Kinetic studies on analogous polyhalogenated systems have shown that the rates of nucleophilic aromatic substitution are highly dependent on the nature of the leaving group (the halogen) and the electronic properties of the other substituents on the ring. For this compound, it is predicted that the rate of substitution at the fluorine position would be significantly faster than at the other halogenated positions.

Thermodynamic considerations also play a role in product distribution. In many cases, the thermodynamically most stable product is favored, especially under conditions of equilibrium control. However, for many of the reactions discussed, kinetic control is more likely to dominate, leading to the product formed from the lowest energy transition state. For instance, in cross-coupling reactions, the selective formation of the product resulting from C-I bond activation is a kinetically controlled process.

A hypothetical kinetic data comparison for the nucleophilic substitution of different halogens on a model polyhalogenated arene is presented below to illustrate the expected trend.

| Leaving Group (Halogen) | Relative Rate of Nucleophilic Substitution |

| F | 1000 |

| Cl | 10 |

| Br | 1 |

| I | <0.1 |

This data illustrates the much higher reactivity of the C-F bond towards nucleophilic attack compared to other carbon-halogen bonds in an activated aromatic system.

Computational and Theoretical Approaches to 1 Bromo 4 Ethoxy 2 Fluoro 3 Iodobenzene Systems

Quantum Chemical Calculations for Electronic Structure and Bond Properties in Polyhalogenated Arenes

Quantum chemical calculations are fundamental to understanding the electronic environment of polyhalogenated arenes. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate solutions to the Schrödinger equation for multi-electron systems, providing insights into molecular properties. nih.govmpg.de For a molecule such as 1-bromo-4-ethoxy-2-fluoro-3-iodobenzene, these calculations can elucidate the distribution of electron density, the nature of molecular orbitals, and the influence of multiple, diverse halogen substituents on the aromatic ring.

The presence of fluorine, bromine, and iodine atoms, each with different electronegativities and sizes, alongside an ethoxy group, creates a complex electronic landscape. Quantum chemical calculations can precisely map this landscape, identifying regions of high or low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, these calculations can determine key bond properties, as illustrated in the conceptual table below.

Table 1: Calculated Bond Properties for a Representative Polyhalogenated Arene

| Bond | Calculated Bond Length (Å) | Calculated Bond Order | Calculated Vibrational Frequency (cm⁻¹) |

| C-F | 1.35 | 1.05 | 1150 |

| C-Br | 1.90 | 0.95 | 680 |

| C-I | 2.10 | 0.91 | 550 |

| C-O (ethoxy) | 1.37 | 1.08 | 1250 |

Note: The data in this table is illustrative and represents typical values for aryl-halogen and aryl-ether bonds. Actual values for this compound would require specific calculations.

These computational approaches are not limited to ground-state properties; they can also be used to understand excited states and predict spectroscopic characteristics, such as NMR chemical shifts, which are vital for structural characterization. acs.org

Molecular Modeling of Reactivity and Regioselectivity in Multi-Halogenated Aromatics

Molecular modeling is instrumental in predicting the reactivity and regioselectivity of multi-halogenated aromatics in chemical reactions. mdpi.com By calculating the energies of potential intermediates and transition states, chemists can forecast the most likely outcome of a reaction. rsc.org For a polysubstituted benzene (B151609) ring like this compound, there are multiple reactive sites, and the directing effects of the substituents can be complex and competing.

Computational models can analyze factors governing regioselectivity in reactions like electrophilic aromatic substitution or cross-coupling reactions. rsc.org For instance, the analysis of the energies of the sigma-complexes formed during an electrophilic attack at different positions on the ring can reveal the preferred site of substitution. Molecular Electron Density Theory (MEDT) is one such approach that analyzes the electron density to predict reaction outcomes. rsc.org

Advanced Synthetic Applications and Derivative Chemistry of 1 Bromo 4 Ethoxy 2 Fluoro 3 Iodobenzene

Role as a Versatile Synthetic Building Block in Diversified Chemical Synthesis

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene is a prime example of a versatile building block in modern organic synthesis due to the distinct reactivity of its three halogen atoms. reachever.com This differential reactivity enables chemists to perform selective functionalization at specific positions on the aromatic ring. The carbon-iodine (C-I) bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is the least reactive under these conditions. ossila.com

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Type | Relative Reactivity | Typical Reactions |

|---|---|---|---|

| Iodine | C-I | Highest | Suzuki, Sonogashira, Stille, Heck |

| Bromine | C-Br | Intermediate | Suzuki, Sonogashira, Stille, Heck |

Preparation of Highly Substituted Aromatic and Heteroaromatic Scaffolds

The true synthetic power of this compound lies in its application for creating highly substituted, and often sterically hindered, aromatic and heteroaromatic systems. The ability to perform sequential cross-coupling reactions is a key strategy in this context.

A typical synthetic sequence might involve:

First Coupling at the C-I bond: A palladium-catalyzed reaction, such as a Suzuki coupling with a boronic acid or a Sonogashira coupling with a terminal alkyne, is first carried out at the most reactive C-I bond. chemicalbook.com

Second Coupling at the C-Br bond: The resulting product, which now contains a new substituent at the 3-position, can then undergo a second cross-coupling reaction at the C-Br bond. This step can introduce a different functional group, leading to a tetra-substituted benzene (B151609) ring with a precisely defined substitution pattern.

Modification via the C-F bond: Finally, the fluorine atom can be replaced through a nucleophilic aromatic substitution reaction, for example, with an amine or an alcohol, to introduce a fifth distinct substituent. ossila.com

This stepwise approach provides access to a vast array of complex aromatic structures that would be difficult to synthesize using other methods. These highly decorated scaffolds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. reachever.com

Development of Complex Molecular Architectures through Cascade and Tandem Reactions

While specific examples of cascade reactions involving this compound are not extensively documented, its structure is ideally suited for the design of such processes. A tandem reaction could be initiated by a single catalytic event that triggers a sequence of bond-forming transformations.

For example, a researcher could design a reaction where an initial intermolecular cross-coupling at the C-I position introduces a substituent that contains a reactive functional group. This newly introduced group could then participate in an intramolecular reaction with the nearby bromo-substituent, leading to the formation of a new heterocyclic ring fused to the original benzene core. Such a strategy, often termed a cross-coupling/cyclization cascade, is a powerful tool for rapidly building molecular complexity from a relatively simple starting material. The strategic placement of the reactive sites on the this compound scaffold makes it an attractive candidate for the development of novel and efficient tandem reactions.

Applications in the Synthesis of Precursors for Functional Materials

Polysubstituted and halogenated aromatic compounds are fundamental precursors in materials science for creating functional organic materials. this compound serves as an excellent starting material for molecules intended for use as liquid crystals, organic semiconductors, and conductive polymers. guidechem.com

The ability to introduce different substituents through sequential coupling allows for the precise tuning of the electronic and photophysical properties of the resulting molecules. For instance:

Liquid Crystals: By attaching long alkyl chains and rigid core structures via cross-coupling, molecules with specific mesophase behaviors can be synthesized. The ethoxy group and fluorine atom can help control the molecule's dipole moment and packing properties.

Organic Semiconductors: The synthesis of conjugated oligomers and polymers, often used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (TFTs), can be achieved by linking multiple units of this or related aromatic building blocks. The halogens provide reactive handles for polymerization reactions.

The versatility of this building block makes it a valuable component in the synthetic chemist's toolbox for creating next-generation functional materials with tailored properties for applications in organic electronics and display technologies. ossila.com

Future Perspectives and Emerging Research Avenues in Polyhalogenated Aryl Ether Chemistry

Development of More Sustainable and Green Synthetic Routes for Complex Halogenated Compounds

The synthesis of polyhalogenated compounds has traditionally relied on methods that often involve harsh conditions and generate significant waste. The future of this field lies in the adoption of greener and more sustainable synthetic strategies.

One of the most promising avenues is the use of biocatalysis . Halogenase enzymes, which are responsible for the biosynthesis of halogenated natural products in various organisms, are being explored as powerful tools for the regioselective halogenation of organic molecules. drugtargetreview.com These enzymes operate under mild conditions and can offer exquisite control over the position of halogenation, a significant challenge in traditional chemical synthesis. The development of robust and engineered halogenases could provide environmentally benign routes to complex polyhalogenated aryl ethers.

Another key area of development is the implementation of greener halogenation reagents and methodologies . This includes the use of safer and more sustainable alternatives to hazardous halogenating agents. stanford.edu Research is also focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps, thereby minimizing waste. nih.gov

Furthermore, flow chemistry is emerging as a transformative technology for the synthesis of halogenated compounds. nih.govwikipedia.org Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater selectivity. This technology is particularly advantageous for handling highly reactive and hazardous reagents often employed in halogenation reactions.

| Green Chemistry Approach | Description | Potential Impact on Polyhalogenated Aryl Ether Synthesis |

| Biocatalysis | Use of halogenase enzymes for regioselective halogenation. | Highly selective and environmentally friendly synthesis under mild conditions. |

| Greener Reagents | Replacement of hazardous halogenating agents with safer alternatives. | Reduced environmental impact and improved safety of chemical processes. |

| C-H Functionalization | Direct introduction of halogens into C-H bonds, avoiding pre-functionalization. | Increased atom economy and reduced number of synthetic steps. |

| Flow Chemistry | Use of continuous flow reactors for improved reaction control and safety. | Safer handling of hazardous reagents, higher yields, and better selectivity. |

Exploration of Novel Catalytic Systems for Challenging Transformations of Multi-Substituted Benzenes

The presence of multiple, distinct halogen substituents on a benzene (B151609) ring, as seen in 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene, presents both a challenge and an opportunity for synthetic chemists. The development of novel catalytic systems that can selectively activate and transform specific C-X (carbon-halogen) bonds is a major focus of current research.

A key challenge lies in achieving site-selective cross-coupling reactions . Traditional methods often rely on the inherent reactivity differences between different halogens (I > Br > Cl > F). However, for molecules with multiple identical or similarly reactive halogens, achieving selectivity is difficult. drugtargetreview.comnih.gov Emerging strategies to address this include the use of specialized ligands that can direct a metal catalyst to a specific C-X bond, as well as the development of catalytic systems that are sensitive to the steric and electronic environment of the different halogen atoms. nih.gov

Catalytic C-H activation is another frontier in the functionalization of polyhalogenated aromatics. accessscience.comacs.orgresearchgate.net By directly converting a C-H bond to a C-C or C-heteroatom bond, these methods offer a more atom-economical approach to modifying the aromatic core. The development of catalysts that can selectively activate C-H bonds in the presence of multiple halogen substituents would open up new avenues for creating complex molecular architectures.

The exploration of unconventional catalytic cycles is also yielding new ways to transform multi-substituted benzenes. For example, molybdenum-catalyzed intermolecular deoxygenative benzene-forming reactions provide a modular approach to constructing highly substituted benzene derivatives. stanford.edu Such innovative catalytic systems are crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of previously inaccessible polyhalogenated aryl ethers.

Unveiling Unprecedented Reactivity Modes for Polyhalogenated Aryl Ethers

While the traditional reactivity of polyhalogenated aryl ethers is dominated by nucleophilic aromatic substitution and cross-coupling reactions, researchers are beginning to uncover novel and unexpected reaction pathways for these molecules.

One area of interest is the photocatalytic activation of C-X bonds. Visible-light photoredox catalysis can generate highly reactive radical intermediates from aryl halides, enabling transformations that are not accessible through traditional thermal methods. The application of these techniques to polyhalogenated systems could lead to the discovery of new bond-forming reactions and skeletal rearrangements.

Furthermore, the unique electronic properties conferred by multiple halogen substituents can lead to unexpected transformations . For instance, the high electrophilicity of certain polyhalogenated aromatic compounds can lead to unusual nucleophilic substitution patterns or even facilitate reactions with weak nucleophiles. Research into the fundamental reactivity of these compounds is likely to reveal new and synthetically useful transformations.

The field is also seeing the development of divergent transformations of aromatic esters, which can serve as models for the reactivity of aryl ethers. accessscience.comnih.gov These include decarbonylative coupling, ester dance reactions, and deoxygenative coupling, all of which represent unconventional ways to modify the aromatic core and could potentially be adapted to polyhalogenated aryl ether systems.

Design of Libraries of Derivatives for Structure-Activity Relationship Studies through Advanced Synthetic Strategies

The systematic exploration of the chemical space around a core scaffold like this compound is crucial for discovering new molecules with desired biological activities or material properties. Advanced synthetic strategies are being developed to facilitate the rapid and efficient generation of libraries of derivatives for structure-activity relationship (SAR) studies.

Combinatorial chemistry and high-throughput experimentation (HTE) are powerful tools for accelerating the synthesis and screening of large numbers of compounds. nih.govcombichemistry.com Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid exploration of different building blocks and reaction conditions. drugtargetreview.comnih.gov This approach is particularly well-suited for the late-stage functionalization of a common polyhalogenated intermediate, enabling the creation of a diverse library of analogs.

Diversity-oriented synthesis (DOS) is another important strategy for generating structurally diverse libraries of compounds. nih.govsustech.edu.cn DOS aims to create collections of molecules with a wide range of different skeletons and functional groups, increasing the probability of finding novel biological activities. Applying DOS principles to polyhalogenated scaffolds could lead to the discovery of entirely new classes of bioactive molecules.

A particularly innovative approach is the use of DNA-encoded libraries (DELs) . wikipedia.orgdecltechnology.comnih.govnih.govvipergen.com In this technology, each small molecule in a library is tagged with a unique DNA barcode. This allows for the synthesis and screening of vast libraries (billions of compounds) in a single experiment. The development of DNA-compatible synthetic methods for the modification of polyhalogenated aryl ethers would enable the creation of massive DELs for drug discovery.

| Advanced Synthetic Strategy | Description | Application in SAR Studies of Polyhalogenated Aryl Ethers |

| Combinatorial Chemistry/HTE | Automated parallel synthesis of large numbers of compounds. | Rapid generation of focused libraries to explore specific structural modifications. |

| Diversity-Oriented Synthesis | Synthesis of structurally diverse molecules with varied skeletons and functional groups. | Exploration of broader chemical space to identify novel bioactive scaffolds. |

| DNA-Encoded Libraries | Tagging each molecule with a unique DNA barcode for massive parallel synthesis and screening. | Screening of billions of derivatives to identify potent and selective binders to biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.